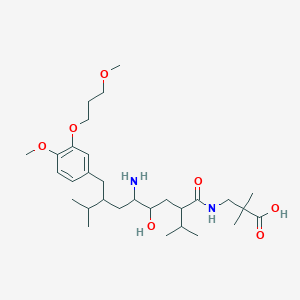
benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルは、ユニークな構造を持つ複雑な有機化合物です。ベンジルエステルのクラスに属し、エステル官能基にベンジル基が結合していることを特徴としています。この化合物は、複数の環状構造とさまざまな官能基を含む複雑な分子構造で注目に値します。
準備方法
合成経路と反応条件
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルの合成は、通常、単純な有機分子から始まり、複数の手順を必要とします。一般的な方法の1つは、ベンジルブロミドと適切なアルコールを塩基性条件下で反応させてベンジルエーテル中間体を形成することです。 この中間体は、酸化または還元などのさらなる反応を受け、目的の官能基を導入し、合成を完了させることができます .
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と最適化された反応条件を使用すると、合成の効率と収率を高めることができます。 さらに、クロマトグラフィーや結晶化などの精製技術を使用して、高純度の最終製品を得ています .
化学反応の分析
反応の種類
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬を使用すると、化合物を酸化して追加の酸素含有官能基を導入できます.
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬を使用した還元反応は、カルボニル基をアルコールに変換できます.
一般的な試薬と条件
この化合物の反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: KMnO₄、CrO₃
還元剤: LiAlH₄、NaBH₄
求核剤: アルコキシド、アミン
形成される主な生成物
これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究への応用
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルは、科学研究でいくつかの用途があります。
科学的研究の応用
Benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate has several applications in scientific research:
作用機序
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含みます。 化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます .
類似化合物との比較
類似化合物
ベンジルアミン: アミン官能基にベンジル基が結合した化合物.
ベンジルエーテル: エーテル官能基にベンジル基が結合した化合物.
ベンゾイミダゾール: ベンゼン環がイミダゾール環と融合した化合物.
独自性
ベンジル (11Z)-11-(ヒドロキシメチリデン)-2,2,6a,6b,9,9,12a-ヘプタメチル-10-オキソ-1,3,4,5,6,6a,7,8,8a,12,13,14b-ドデカヒドロピセン-4a-カルボン酸エステルを際立たせているのは、複数の環系とさまざまな官能基を含む複雑な構造です。
特性
分子式 |
C38H52O4 |
|---|---|
分子量 |
572.8 g/mol |
IUPAC名 |
benzyl (11Z)-11-(hydroxymethylidene)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C38H52O4/c1-33(2)17-19-38(32(41)42-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26(23-39)31(40)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30,39H,14-22,24H2,1-7H3/b26-23- |
InChIキー |
LQBSYZNNVWOVJN-RWEWTDSWSA-N |
異性体SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=C/O)/C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=CO)C(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


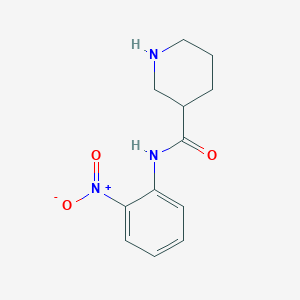
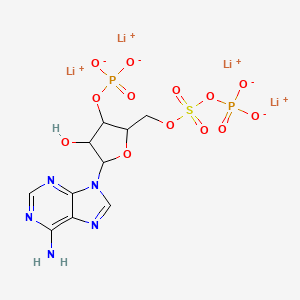


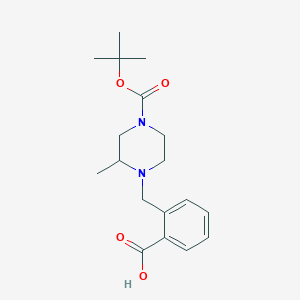
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)

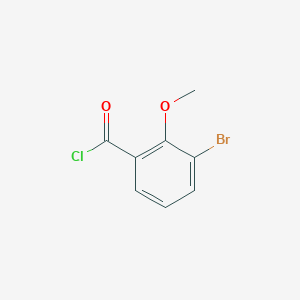
![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)
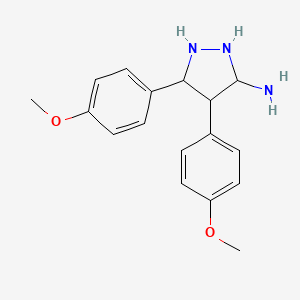
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
